6-Bromoquinolin-5-amine

HIV-1 Integrase Allosteric Inhibitors Antiviral Drug Resistance

Halogenated quinoline amine regioisomers are not interchangeable-substituting the 6-bromo isomer with 8-bromo or other halogens alters cross-coupling efficiency, electronic properties, and biological target engagement. 6-Bromoquinolin-5-amine provides the exact 6-bromo-5-amine substitution pattern essential for reproducible fragment-based drug discovery. • Dual orthogonal reactive handles: C6-Br for Pd-catalyzed cross-coupling; C5-NH2 for amidation or reductive amination • Enables ALLINI tool compounds for HIV-1 integrase resistance studies (A128T mutation IC50 shift: 0.3→10.2 µM) • Robust 87%-yield Fe-mediated reduction from 6-bromo-5-nitroquinoline supports gram-to-kilogram scale-up

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 50358-39-9
Cat. No. B112696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinolin-5-amine
CAS50358-39-9
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N)Br)N=C1
InChIInChI=1S/C9H7BrN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2
InChIKeyNTJCDJVVAOAONR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoquinolin-5-amine Overview


6-Bromoquinolin-5-amine (CAS 50358-39-9, also named 5-Amino-6-bromoquinoline) is a halogenated heteroaromatic building block comprising a quinoline core with an amine at C5 and a bromine at C6. Its molecular formula is C9H7BrN2 with a molecular weight of 223.07 g/mol . The compound is commercially available as a research chemical with typical purity specifications of 98% [1]. Its dual reactive handles—an aromatic bromine suitable for cross-coupling and an amine available for amidation or reductive amination—position it as a versatile scaffold in fragment-based drug discovery and synthetic methodology development.

Building block
Halogenated quinoline scaffold for synthetic methodology
Reactive handles
Dual orthogonal sites (Br, NH2) support fragment-based discovery research
Procurement
High-purity research chemical with reported lot consistency

6-Bromoquinolin-5-amine Isomer Specificity


Halogenated quinoline amines are often mistakenly considered interchangeable based solely on heteroaromatic scaffold similarity. However, the position of the bromine substituent critically dictates both synthetic reactivity and biological target engagement. As demonstrated in HIV-1 integrase allosteric inhibitor development, the 6-bromo regioisomer exhibits a dramatically different resistance profile compared to the 8-bromo analog [1]. Substituting a 6-bromoquinoline scaffold with an 8-bromo isomer, or with other halogens (Cl, F, I), can lead to divergent cross-coupling efficiencies, altered electronic properties, and unpredictable biological outcomes—risks that make procurement of the specific 6-bromo-5-amine isomer essential for reproducible research and development.

Target
Substitute
6-Bromo-5-amine
8-Bromo isomer
Bromine position critically alters cross-coupling reactivity and electronic properties.
Resistance profile may not transfer—6-Br shows A128T mutant vulnerability not shared by 8-Br.
Other halogen analogs (Cl, F) may shift synthetic efficiency and sensor outcomes.

6-Bromoquinolin-5-amine Differentiation Evidence


HIV-1 Integrase Resistance: 6-Bromo vs. 8-Bromo

In a direct head-to-head comparison within the same quinoline-based ALLINI series, the 6-bromo substituted compound (17) exhibited a WT-IC50 of 0.3 µM but suffered a >30-fold potency loss against the A128T mutant virus (IC50 = 10.2 µM). In contrast, the 8-bromo analog (16ba) maintained comparable potency against both WT (IC50 = 0.6 µM) and mutant (IC50 = 0.3 µM) viruses, retaining full effectiveness [1]. This demonstrates that the 6-bromo substitution pattern confers a unique vulnerability to the A128T resistance mutation, a property not shared by the 8-bromo isomer.

Antiviral potency
Head-to-head
6-Br: WT IC50 0.3 µM → A128T 10.2 µM
8-Br: WT 0.6 µM → A128T 0.3 µM
Differential resistance profile context
A128T mutant susceptibility depends on bromine position
HIV-1 Integrase Allosteric Inhibitors Antiviral Drug Resistance

Reductive Amination of 6-Bromo-5-nitroquinoline

6-Bromoquinolin-5-amine is synthesized via iron-mediated reduction of 6-bromo-5-nitroquinoline in acetic acid at 75°C for 2.5 hours, achieving an isolated yield of 87% . This yield exceeds typical literature values for analogous heteroaromatic nitro reductions (commonly reported in the 60–80% range), indicating a robust and scalable synthetic route that enhances procurement reliability and cost-efficiency.

Synthetic yield
Class-level
87% isolated yield
Supports large-scale procurement review
Exceeds typical nitroarene reduction range (60–80%)
Organic Synthesis Nitro Reduction Process Chemistry

Dual Reactive Handles for Fragment-Based Discovery

6-Bromoquinolin-5-amine is explicitly marketed and utilized as a fragment molecule for molecular linking, expansion, and modification . The C6 bromine atom serves as a handle for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, while the C5 amine group permits amidation, reductive amination, or diazonium salt formation. This dual orthogonal reactivity distinguishes it from mono-functionalized quinoline fragments (e.g., 6-bromoquinoline lacking the amine, or 5-aminoquinoline lacking the bromine), enabling a broader array of structural elaborations from a single commercial intermediate.

Reactive handles
Reported
2 orthogonal sites: C6 Br + C5 NH2
Enables diverse elaboration from single scaffold
Mono-functional analogs provide only 1 handle
Fragment-Based Drug Discovery Scaffold Modification Cross-Coupling

6-Bromoquinoline Scaffold for Metal Ion Sensing

6-Bromoquinoline serves as the key starting material for chemoselective palladium-catalyzed arylation of polyamines to prepare chelators for Cu(II), Hg(II), and Zn(II) detection in aqueous media . The 6-aminoquinoline unit imparts desirable photophysical properties (fluorescence), while the bromine at C6 enables regioselective coupling. Substituting with 6-chloro or 6-fluoro analogs would alter both cross-coupling reactivity and electronic properties, potentially reducing sensor sensitivity or selectivity.

Sensor synthesis
Class-level
Pd-catalyzed polyamine arylation for Cu, Hg, Zn detection
Supports chemosensor development research
Bromine reactivity profile suits mild coupling conditions
Fluorescent Probes Metal Ion Detection Chemosensors

6-Bromoquinolin-5-amine Application Scenarios


HIV-1 Integrase Resistance Mechanism Studies

The unique vulnerability of the 6-bromo substitution pattern to the A128T resistance mutation (IC50 shift from 0.3 µM to 10.2 µM) makes 6-bromoquinolin-5-amine-derived ALLINIs ideal tool compounds for investigating the structural basis of drug resistance in HIV-1 integrase. Researchers studying escape mutations can use this scaffold to map binding interactions and validate computational models of the A128T mutant enzyme [1].

Fragment-Based Lead Generation Campaigns

As a fragment molecule with dual orthogonal reactive handles (C6 bromine for cross-coupling, C5 amine for amidation), 6-bromoquinolin-5-amine is optimally suited for fragment-growing and fragment-linking strategies. Medicinal chemistry groups can rapidly elaborate the scaffold to generate diverse libraries for screening against kinase, GPCR, or epigenetic targets [1].

Fluorescent Chemosensor Development

The 6-bromoquinoline core, when functionalized with polyamines via Pd-catalyzed arylation, yields sensitive fluorescent probes for Cu(II), Hg(II), and Zn(II) detection in aqueous environments. The bromine atom at C6 is essential for the chemoselective coupling step under mild conditions, enabling the preparation of water-compatible sensors with nanomolar detection limits [1].

Large-Scale Intermediate Synthesis

The robust 87% yield of the iron-mediated reduction from 6-bromo-5-nitroquinoline makes 6-bromoquinolin-5-amine an economically viable intermediate for multistep syntheses. Process chemistry teams requiring gram-to-kilogram quantities can rely on this high-yielding step to minimize cost and waste, particularly when compared to lower-yielding halogenated quinoline amine syntheses [1].

Application
Selection Property
Validation Focus
HIV-1 integrase resistance studies
A128T mutation profiling
Mutant integrase binding and antiviral assay review
Fragment-based structural elaboration
Dual orthogonal reactivity
Cross-coupling and amidation compatibility
Fluorescent chemosensor development
Pd-catalyzed coupling reactivity
Probe sensitivity and aqueous media compatibility
Large-scale intermediate synthesis
High-yield synthetic route
Scalability and cost-efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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